9(10H)-Anthracenone, 2,3-dimethoxy-
Description
Overview of the 9(10H)-Anthracenone (Anthrone) Core Structure in Organic Chemistry
The foundational structure of the compound in focus is 9(10H)-Anthracenone, commonly known as anthrone (B1665570). nih.gov Anthrone is a tricyclic aromatic ketone characterized by a central, non-aromatic ring flanked by two benzene (B151609) rings. chemicalbook.com This tricyclic system consists of a 9,10-dihydroanthracene (B76342) skeleton with a ketone group at the C-9 position. nih.gov
Structurally, the central ring of anthrone is not planar, a feature that distinguishes it from its fully aromatic oxidized counterpart, anthraquinone (B42736). chemicalbook.com Anthrone exists in a tautomeric equilibrium with its enol form, 9-anthrol. In most solutions, the keto form (anthrone) is the more stable and, therefore, predominant tautomer. guidechem.com This stability, however, can be influenced by substitution patterns.
Anthrone itself is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in many organic solvents like acetone (B3395972) and hot benzene. chemicalbook.comsigmaaldrich.com It is a versatile chemical intermediate and is famously used as a reagent in the colorimetric determination of carbohydrates. sigmaaldrich.comnist.gov The basic chemical and physical properties of the parent anthrone molecule are summarized in the table below.
Table 1: Properties of the Parent Compound, 9(10H)-Anthracenone (Anthrone)
| Property | Value |
| IUPAC Name | Anthracen-9(10H)-one guidechem.com |
| CAS Number | 90-44-8 nih.govsmolecule.com |
| Molecular Formula | C₁₄H₁₀O nist.gov |
| Molar Mass | 194.23 g/mol nih.gov |
| Melting Point | 155-158 °C guidechem.com |
| Appearance | White to light yellow needles guidechem.com |
| Solubility | Insoluble in water guidechem.com |
| LogP | 3.66 nih.gov |
This interactive table provides key data for the unsubstituted anthrone core structure.
Academic Significance of Methoxy (B1213986) Substitution Patterns in Polycyclic Aromatic Ketones
The introduction of substituents onto a polycyclic aromatic core like anthrone can dramatically alter its properties. Methoxy (-OCH₃) groups are particularly significant in this regard. The presence and position of methoxy groups on the aromatic rings influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.
From an electronic standpoint, the methoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic system. This modification affects the reactivity of the molecule, for instance, in electrophilic aromatic substitution reactions. sigmaaldrich.com Furthermore, the introduction of methoxy groups has been shown to have a profound impact on the photophysical properties of related polycyclic systems, influencing their absorption and fluorescence spectra. nih.gov
In the context of medicinal chemistry, methoxy substitution is a key strategy in modifying structure-activity relationships (SAR). Methoxy groups can be readily converted to phenolic hydroxyl groups (-OH), providing a handle for further chemical modification or acting as hydrogen bond donors, which can be critical for interaction with biological targets. smolecule.com Studies on various substituted anthraquinones and other polycyclic aromatic compounds have demonstrated that the pattern of methoxy or hydroxyl substitution can be crucial for their potential anticancer and antimicrobial activities. nih.govsmolecule.com The specific placement of these groups, such as the 2,3-dimethoxy pattern, defines a unique electronic and steric landscape on the molecule, directing its chemical behavior and biological potential.
Research Trajectory and Importance of 9(10H)-Anthracenone, 2,3-dimethoxy- and its Analogs
Direct and extensive research findings on 9(10H)-Anthracenone, 2,3-dimethoxy- are not widely available in public literature, suggesting it is a rare or novel compound primarily of interest for early-stage discovery. nih.gov However, the research trajectory and importance of this molecule can be inferred from the extensive studies conducted on its structural analogs. The investigation of these related compounds underscores the scientific interest in how different substitution patterns on the anthrone skeleton dictate function.
For example, the synthesis of various dimethoxy- and dihydroxyanthracenone isomers, such as the 1,8- and 4,5-substituted analogs, has been a subject of study, revealing challenges and subtleties in controlling regioselectivity during synthesis. cymitquimica.com These studies are important as the precise isomer obtained can have vastly different biological effects. cymitquimica.com
Other analogs, such as 2,3,6,7-tetramethoxy-9(10H)-anthracenone and various dimethyl-anthracenones, are documented in chemical databases, indicating their role in building diverse chemical libraries for screening. guidechem.com These analogs are explored for applications in materials science, where polycyclic aromatic ketones are of interest as organic semiconductors or dyes, and in pharmacology, where the anthracenone (B14071504) scaffold is a known pharmacophore with cytotoxic and antimicrobial potential. nih.gov The unique substitution pattern of 9(10H)-Anthracenone, 2,3-dimethoxy-, offers a distinct electronic and steric profile compared to its more studied isomers, making it a valuable target for future synthesis and evaluation in these fields.
Table 2: Comparison of Selected 9(10H)-Anthracenone Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 9(10H)-Anthracenone, 2,3-dimethyl- | 62170-37-0 | C₁₆H₁₄O | 222.28 |
| 9(10H)-Anthracenone, 10,10-dimethyl- | 5447-86-9 | C₁₆H₁₄O | 222.28 |
| 9(10H)-Anthracenone, 4,5-dimethoxy- | 76403-03-7 | C₁₆H₁₄O₃ | 254.28 |
| 9(10H)-Anthracenone, 2,3,6,7-tetramethoxy- | 128080-46-6 | C₁₈H₁₈O₅ | 314.33 |
| Physcion-9-anthrone | 3571-31-1 | C₁₆H₁₄O₄ | 270.28 |
This interactive table presents data on several analogs of 9(10H)-Anthracenone, 2,3-dimethoxy-, highlighting the structural diversity within this chemical class.
Structure
2D Structure
3D Structure
Properties
CAS No. |
87567-79-1 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2,3-dimethoxy-10H-anthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-18-14-8-11-7-10-5-3-4-6-12(10)16(17)13(11)9-15(14)19-2/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
UNXGFVIUSVRWCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 9 10h Anthracenone, 2,3 Dimethoxy Scaffold
Electrophilic and Nucleophilic Reactions on the Anthracenone (B14071504) Nucleus
Electrophilic Aromatic Substitution Reactions on Dimethoxy-Anthracene Systems
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction rate and the position of substitution.
For dimethoxy-anthracene systems, the methoxy (B1213986) groups are strong activating substituents. They donate electron density to the aromatic ring through resonance, stabilizing the arenium ion and making the ring more susceptible to electrophilic attack. wikipedia.org This activation is most pronounced at the ortho and para positions relative to the methoxy groups.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com
Halogenation: Involves the substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine). This reaction is often catalyzed by a Lewis acid, such as an iron(III) halide. lumenlearning.com
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid, where sulfur trioxide (SO₃) acts as the electrophile. libretexts.org
Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. A Lewis acid catalyst is typically required to generate the carbocation or acylium ion electrophile. wikipedia.org
The precise location of electrophilic attack on the 2,3-dimethoxyanthracenone ring will be influenced by the combined directing effects of the two methoxy groups and the deactivating effect of the carbonyl group.
Wittig-Horner Reactions for Alkylidene Derivatization
The carbonyl group at the 9-position of the 9(10H)-Anthracenone, 2,3-dimethoxy- scaffold provides a key site for nucleophilic attack, enabling derivatization through reactions like the Wittig-Horner reaction. This reaction, a modification of the classic Wittig reaction, is a powerful tool for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgnih.gov
The Horner-Wadsworth-Emmons (HWE) reaction, a specific type of Wittig-Horner reaction, utilizes a phosphonate-stabilized carbanion. wikipedia.org These carbanions are generally more nucleophilic and less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.orgyoutube.com
The reaction mechanism involves the deprotonation of a phosphonate (B1237965) to form a carbanion, which then undergoes nucleophilic addition to the carbonyl carbon of the anthracenone. wikipedia.org The resulting intermediate eliminates a phosphate ester to form the desired alkene. The HWE reaction often exhibits high E-selectivity, leading predominantly to the formation of the (E)-alkene isomer. organic-chemistry.orgwikipedia.org
The use of the Wittig-Horner reaction on 9(10H)-Anthracenone, 2,3-dimethoxy- allows for the introduction of a wide variety of alkylidene substituents at the 9-position, providing a versatile method for modifying the core structure and exploring the synthesis of novel derivatives.
Oxidation
The oxidation of anthracenone derivatives can lead to the formation of the corresponding anthraquinones. In the case of methoxy-substituted anthracenes, aerial oxidation in basic media can result in the formation of anthraquinones. rsc.org For instance, the oxidation of 2,6-dimethoxyanthrone in a basic medium yields the corresponding anthraquinone (B42736). rsc.org
A proposed mechanism for the oxidation of anthracene (B1667546) to anthraquinone in the presence of hydroxyl radicals involves the formation of 9(10H)-anthracenone as an intermediate. mdpi.com This is followed by the addition of a hydroxyl radical to produce 9,10-dihydroxyanthracene, which is then readily oxidized to the final anthraquinone product. mdpi.com This suggests that 9(10H)-Anthracenone, 2,3-dimethoxy- could be a precursor in the synthesis of 2,3-dimethoxyanthraquinone through an oxidative process.
| Reaction Type | Reagents/Conditions | Product(s) | Key Features |
| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺, SO₃) | Substituted 2,3-dimethoxyanthracenone | Methoxy groups are activating and ortho-, para-directing. wikipedia.org |
| Wittig-Horner Reaction | Phosphonate carbanion, base | 9-Alkylidene-2,3-dimethoxyanthracene | Forms a C=C double bond at the 9-position; often E-selective. organic-chemistry.orgwikipedia.org |
| Oxidation | Oxidizing agent (e.g., O₂, hydroxyl radicals) | 2,3-Dimethoxyanthraquinone | Involves the conversion of the anthracenone to an anthraquinone. rsc.orgmdpi.com |
Q & A
Q. What are the recommended synthetic routes for 2,3-dimethoxy-9(10H)-anthracenone?
Methodological Answer: A common approach involves selective methoxylation of the anthracenone core. For example:
Core Functionalization : Start with 9(10H)-anthracenone and employ lithium diisopropylamide (LDA) in tetrahydrofuran (THF) to deprotonate reactive positions. Introduce methoxy groups via alkylation with methyl iodide or dimethyl sulfate under controlled conditions .
Derivative Synthesis : Adapt methods from substituted anthracene derivatives, such as Suzuki-Miyaura coupling for aryl groups, followed by methoxylation (e.g., using Pd(PPh₃)₄ with boronic acids and Na₂CO₃ in toluene/THF) .
Key Considerations : Monitor reaction temperature (-78°C for LDA reactions) and stoichiometry to minimize by-products like over-alkylated species .
Q. How should structural characterization be performed for 2,3-dimethoxy-9(10H)-anthracenone?
Methodological Answer: Combine spectroscopic techniques:
- NMR Spectroscopy : Assign ¹H and ¹³C signals to confirm methoxy group positions. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1670–1700 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .
- UV-Vis : Monitor π→π* transitions (e.g., λmax ~250–400 nm) to assess conjugation effects of methoxy substituents .
Q. What safety protocols are critical when handling 2,3-dimethoxy-9(10H)-anthracenone?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact (risk of irritation: H315, H319) .
- Ventilation : Work in a fume hood to prevent inhalation of dust/volatiles (H335) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during methoxylation?
Methodological Answer:
- Temperature Control : Maintain low temperatures (-78°C) during LDA-mediated deprotonation to avoid side reactions .
- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl groups) using silyl or acetyl protectors before methoxylation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for regioselective coupling in Suzuki reactions .
Q. How to resolve contradictions in NMR data for methoxy-substituted anthracenones?
Methodological Answer:
- Decoupling Experiments : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, distinguish 2- vs. 3-methoxy protons through coupling patterns .
- Crystallography : Validate structures via X-ray diffraction, as demonstrated for similar anthracene derivatives .
- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values .
Q. What are the photophysical implications of 2,3-dimethoxy substitution on anthracenone?
Methodological Answer:
- Solvent Effects : Test UV-Vis spectra in polar (e.g., acetonitrile) vs. nonpolar solvents (e.g., hexane) to assess solvatochromism. Methoxy groups enhance electron donation, red-shifting absorption .
- Fluorescence Quenching : Compare quantum yields with non-methoxy analogues. Steric hindrance from 2,3-substituents may reduce aggregation-induced quenching .
Q. How to evaluate biological activity of 2,3-dimethoxy-9(10H)-anthracenone derivatives?
Methodological Answer:
- In Vitro Assays : Screen for neurotransmitter modulation (e.g., Kv7 channel activation) using patch-clamp electrophysiology, referencing structurally related anthracenones .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at position 10) and compare bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
